Cas no 5381-12-4 (3-Furanamine,N,N-dimethyl-)
3-Furanamine,N,N-dimethyl- structure
Product Name:3-Furanamine,N,N-dimethyl-
CAS No:5381-12-4
MF:C17H13N5
MW:287.318622350693
CID:382644
PubChem ID:625332
Update Time:2025-04-19
3-Furanamine,N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Furanamine,N,N-dimethyl-
- DTXSID90347739
- 5381-12-4
- 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole
- CBMicro_020132
- 1,2,4-Triazole, 3-(3,5-diphenylpyrazol-1-yl)-
- CCG-7917
- 3-(3,5-Diphenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole #
- BIM-0019950.P001
- DEYVKAAUAUIAMG-UHFFFAOYSA-N
-
- Inchi: 1S/C17H13N5/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)22(21-15)17-18-12-19-20-17/h1-12H,(H,18,19,20)
- InChI Key: DEYVKAAUAUIAMG-UHFFFAOYSA-N
- SMILES: N1(C2=NC=NN2)C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 287.11729
- Monoisotopic Mass: 287.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 59.39
3-Furanamine,N,N-dimethyl- Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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